molecular formula C17H19Cl2N B14669641 3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride CAS No. 39617-47-5

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride

Cat. No.: B14669641
CAS No.: 39617-47-5
M. Wt: 308.2 g/mol
InChI Key: SSLWPEGXWRKAAA-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentylamine core substituted with a p-chlorophenyl and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentylamine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the cyclopentylamine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A histamine H1 receptor antagonist used in allergy treatment.

    Thiazole Derivatives: Compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

3-(p-Chlorophenyl)-3-phenylcyclopentylamine hydrochloride is unique due to its specific substitution pattern and the presence of both p-chlorophenyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

39617-47-5

Molecular Formula

C17H19Cl2N

Molecular Weight

308.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-phenylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C17H18ClN.ClH/c18-15-8-6-14(7-9-15)17(11-10-16(19)12-17)13-4-2-1-3-5-13;/h1-9,16H,10-12,19H2;1H

InChI Key

SSLWPEGXWRKAAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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